Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a branched PEG derivative with a terminal azide group and three t-butyl esters. The azide group enables PEGylation via Click Chemistry. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions.
Brand Name: Vulcanchem
CAS No.: 1421933-29-0
VCID: VC0520260
InChI: InChI=1S/C36H66N4O14/c1-33(2,3)52-30(42)11-16-49-26-36(27-50-17-12-31(43)53-34(4,5)6,28-51-18-13-32(44)54-35(7,8)9)39-29(41)10-15-45-20-22-47-24-25-48-23-21-46-19-14-38-40-37/h10-28H2,1-9H3,(H,39,41)
SMILES: CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C36H66N4O14
Molecular Weight: 778.94

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

CAS No.: 1421933-29-0

Cat. No.: VC0520260

Molecular Formula: C36H66N4O14

Molecular Weight: 778.94

Purity: >96% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane - 1421933-29-0

Specification

Description Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a branched PEG derivative with a terminal azide group and three t-butyl esters. The azide group enables PEGylation via Click Chemistry. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions.
CAS No. 1421933-29-0
Molecular Formula C36H66N4O14
Molecular Weight 778.94
IUPAC Name tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Standard InChI InChI=1S/C36H66N4O14/c1-33(2,3)52-30(42)11-16-49-26-36(27-50-17-12-31(43)53-34(4,5)6,28-51-18-13-32(44)54-35(7,8)9)39-29(41)10-15-45-20-22-47-24-25-48-23-21-46-19-14-38-40-37/h10-28H2,1-9H3,(H,39,41)
Standard InChI Key WXDPDERWOTZNLB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Appearance Solid powder

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